molecular formula C12H15NO3S2 B12302067 N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine CAS No. 84670-67-7

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine

Cat. No.: B12302067
CAS No.: 84670-67-7
M. Wt: 285.4 g/mol
InChI Key: LGKROVPAKMOXGW-UHFFFAOYSA-N
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Description

This compound features a fused thieno-benzoxathiin ring system substituted with a sulfone (dioxido) group at positions 2,2 and an N,N-dimethylamine moiety at the 4-position of the tetrahydro ring.

Properties

CAS No.

84670-67-7

Molecular Formula

C12H15NO3S2

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine

InChI

InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3

InChI Key

LGKROVPAKMOXGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

  • Formation of the thieno[2,3-h][1,2]benzoxathiin core through cyclization reactions.
  • Introduction of the dioxido groups via oxidation reactions.
  • Attachment of the N,N-dimethylamine group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atoms.

    Reduction: Reduction of the dioxido groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Sibutramine Hydrochloride and Related Compounds ()

Sibutramine analogs (e.g., Related Compounds A–D) share the N,N-dimethylamine core but differ in substituents:

  • Aromatic/cycloalkyl groups : Chlorophenylcyclobutyl moieties in Sibutramine analogs vs. the benzoxathiin system in the target compound.
  • Pharmacological implications: Sibutramine’s analogs exhibit weight-loss properties via monoamine reuptake inhibition. The target compound’s fused ring may alter receptor binding or metabolic stability .

Table 1: Structural and Functional Comparison

Feature Target Compound Sibutramine Analogs (e.g., Compound A)
Core structure Thieno-benzoxathiin with sulfone Chlorophenylcyclobutyl-linked amine
Key substituents N,N-dimethylamine N,N-dimethylamine with Cl-substituted aryl
Solubility Likely moderate (sulfone enhances polarity) Low (hydrophobic Cl and cycloalkyl groups)
Potential bioactivity Unreported; structural analogs suggest CNS applications Known anorectic agents

Thieno-Pyrimidinone Derivatives ()

Compounds like N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) share sulfur-containing heterocycles but differ in:

  • Ring system: Thieno-pyrimidinone vs. thieno-benzoxathiin.
  • Functional groups : Thioacetamide vs. sulfone and dimethylamine.
  • Bioactivity: Thieno-pyrimidinones often target kinases or enzymes; the target compound’s sulfone may confer oxidative stability compared to thioethers .

Table 2: Heterocyclic Sulfur Compounds Comparison

Property Target Compound Thieno-Pyrimidinone (618427-59-1)
Sulfur oxidation state +4 (sulfone) -2 (thioether)
Solubility Higher (polar sulfone) Lower (thioether and fluorophenyl groups)
Synthetic complexity High (fused rings, sulfonation) Moderate (pyrimidinone synthesis)

Azoamidine Initiators ()

Azo compounds like 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine]dihydrochloride differ significantly:

  • Solubility : Both may exhibit water solubility, but the target’s sulfone enhances polarity compared to chlorophenyl-substituted azoamidines .

Dihydropyridine Derivatives ()

Reaction products like dimethyl 2,2-dimethyl-3,4,5,6-tetramethyl-1,2-dihydropyridine highlight:

  • Ring saturation : Dihydropyridines are partially unsaturated vs. the fully saturated tetrahydro ring in the target compound.
  • Functional groups : Lack of sulfone or dimethylamine; instead, ester and methyl groups dominate .

Key Inferences :

  • Stability : Sulfone group may reduce metabolic degradation compared to thioethers or chlorophenyl systems.
  • Solubility : Polar sulfone and dimethylamine balance lipophilicity, enhancing drug-like properties.
  • Synthesis: Complex fused-ring system necessitates advanced synthetic strategies, akin to thieno-pyrimidinones .

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